molecular formula C44H31F5N2O5 B13886300 (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate

Cat. No.: B13886300
M. Wt: 762.7 g/mol
InChI Key: YSONQVIVMGOLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asn(Trt)-OPfp, also known as Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine pentafluorophenyl ester, is a derivative of asparagine used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminal and a trityl (Trt) protecting group at the side chain of asparagine. The pentafluorophenyl (Pfp) ester is used to activate the carboxyl group, facilitating peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn(Trt)-OPfp typically involves the following steps:

    Protection of Asparagine: The asparagine molecule is first protected at the N-terminal with the Fmoc group and at the side chain with the Trt group. This is achieved by reacting asparagine with Fmoc-Cl and Trt-Cl in the presence of a base such as triethylamine.

    Activation of Carboxyl Group: The protected asparagine is then reacted with pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.

Industrial Production Methods

Industrial production of Fmoc-Asn(Trt)-OPfp follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of asparagine are protected using Fmoc-Cl and Trt-Cl.

    Efficient Activation: The protected asparagine is then activated using pentafluorophenol and DCC in large reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asn(Trt)-OPfp undergoes several types of reactions, including:

    Peptide Bond Formation: The primary reaction is the formation of peptide bonds during solid-phase peptide synthesis (SPPS).

    Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under specific conditions.

Common Reagents and Conditions

    Fmoc Deprotection: Typically achieved using piperidine in dimethylformamide (DMF).

    Trt Deprotection: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS).

Major Products Formed

    Peptides: The primary products are peptides with asparagine residues.

    By-products: By-products include fluorenylmethanol and trityl cations.

Scientific Research Applications

Chemistry

Fmoc-Asn(Trt)-OPfp is widely used in the synthesis of peptides and proteins. Its stability and reactivity make it ideal for SPPS, allowing for the efficient incorporation of asparagine residues into peptides.

Biology

In biological research, peptides synthesized using Fmoc-Asn(Trt)-OPfp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

Peptides synthesized with Fmoc-Asn(Trt)-OPfp are used in the development of therapeutic peptides and vaccines. These peptides can mimic natural proteins and modulate biological pathways.

Industry

In the pharmaceutical industry, Fmoc-Asn(Trt)-OPfp is used in the production of peptide-based drugs. Its use ensures high purity and yield of the final product.

Mechanism of Action

The mechanism of action of Fmoc-Asn(Trt)-OPfp involves the activation of the carboxyl group of asparagine, facilitating peptide bond formation. The Fmoc and Trt groups protect the amino and side chain groups, preventing unwanted side reactions. During SPPS, the Fmoc group is removed to expose the amino group, allowing it to react with the activated carboxyl group of another amino acid.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asn(Trt)-OH: Similar to Fmoc-Asn(Trt)-OPfp but lacks the pentafluorophenyl ester group.

    Fmoc-Gln(Trt)-OPfp: A derivative of glutamine with similar protecting groups and activation.

    Fmoc-Asp(OtBu)-OPfp: A derivative of aspartic acid with tert-butyl and pentafluorophenyl ester groups.

Uniqueness

Fmoc-Asn(Trt)-OPfp is unique due to its combination of Fmoc, Trt, and Pfp groups, providing high stability and reactivity. This makes it particularly useful in SPPS, ensuring efficient peptide synthesis with minimal side reactions.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H31F5N2O5/c45-36-37(46)39(48)41(40(49)38(36)47)56-42(53)34(50-43(54)55-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-35(52)51-44(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,50,54)(H,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSONQVIVMGOLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H31F5N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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